

Application Notes and Protocols for Developing Controlled-Release Tablets Using Sodium Carbomer

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Compound of Interest

Compound Name: SODIUM CARBOMER

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Introduction

Sodium carbomer, a high molecular weight polymer of acrylic acid, is a versatile excipient widely employed in the pharmaceutical industry for the development of controlled-release oral dosage forms. Its ability to swell and form a hydrogel layer upon contact with aqueous fluids makes it an excellent candidate for matrix-based tablets, providing sustained and predictable drug release.[1][2] This document provides detailed application notes and experimental protocols for the formulation and evaluation of controlled-release tablets using **sodium carbomer**.

Carbomers such as Carbopol® polymers offer significant advantages, including high efficiency at low concentrations compared to other excipients like hydroxypropyl methylcellulose (HPMC). [1] They can be used in various manufacturing processes, including direct compression and wet granulation.[1] The drug release mechanism from a carbomer matrix is primarily driven by drug diffusion through the gel layer and can be modulated by factors such as the polymer concentration, the type of drug, and the pH of the dissolution medium.[3][4]

Mechanism of Controlled Release

When a tablet containing **sodium carbomer** is ingested and comes into contact with gastrointestinal fluids, the polymer on the tablet's surface hydrates and swells, forming a gel layer.^[1] This gel layer acts as a barrier, controlling the rate at which the drug dissolves and diffuses out of the tablet matrix.^[1] Unlike water-soluble polymers, carbomers are not readily soluble and do not erode in the same manner as linear polymers.^[1] Instead, the release of the drug is governed by the diffusion through the hydrogel, which can be influenced by the crosslink density and entanglement of the polymer chains.^[1] The release kinetics can often be described by zero-order or near zero-order models, indicating a relatively constant drug release rate over time.^{[3][4]}

Caption: Mechanism of drug release from a **sodium carbomer** matrix tablet.

Experimental Protocols

Tablet Formulation

The composition of the tablet formulation is critical in achieving the desired drug release profile. The concentration of **sodium carbomer** is a key variable; increasing the polymer level generally leads to a slower and more linear drug release.^[1]

Table 1: Example Formulations for Controlled-Release Tablets

| Component | Formulation A (% w/w) | Formulation B (% w/w) | Formulation C (% w/w) |
|---|-----------------------|-----------------------|-----------------------|
| Active Pharmaceutical Ingredient (API) | 30 | 30 | 30 |
| Sodium Carbomer (e.g., Carbopol® 971P NF) | 10 | 20 | 30 |
| Microcrystalline Cellulose (e.g., Avicel® PH-101) | 54 | 44 | 34 |
| Lactose Monohydrate | 5 | 5 | 5 |
| Magnesium Stearate | 1 | 1 | 1 |

Tablet Manufacturing

Controlled-release tablets using **sodium carbomer** can be manufactured by direct compression or wet granulation.^[1]

Direct compression is a simpler and more cost-effective method.^[1] It is suitable for formulations with good flow and compressibility properties.

Materials and Equipment:

- Active Pharmaceutical Ingredient (API)
- **Sodium Carbomer** (e.g., Carbopol® 71G NF - a granular, free-flowing grade)^[1]
- Diluent (e.g., Microcrystalline Cellulose)
- Lubricant (e.g., Magnesium Stearate)
- V-blender or other suitable blender
- Tablet press

Procedure:

- Sieving: Pass all ingredients through an appropriate mesh sieve (e.g., #40 mesh) to ensure uniformity.
- Blending:
 - Add the API, **sodium carbomer**, and diluent to a V-blender.
 - Blend for 15 minutes to achieve a homogenous mixture.
- Lubrication:
 - Add magnesium stearate to the blend.
 - Blend for an additional 3-5 minutes. Avoid over-blending, which can negatively impact tablet hardness.

- Compression:
 - Transfer the final blend to the hopper of a tablet press.
 - Compress the blend into tablets of the target weight and hardness. The compression force should be adjusted to achieve a tablet hardness of 7-9 Kp.[\[5\]](#)[\[6\]](#)

Caption: Workflow for direct compression of **sodium carbomer** tablets.

Wet granulation is often used for powder grades of carbomer (e.g., Carbopol® 971P NF and 974P NF) or when the API has poor flow or compressibility.[\[1\]](#)[\[7\]](#)

Materials and Equipment:

- API
- **Sodium Carbomer** (powder grade)
- Binder solution (e.g., 5% povidone in water or ethanol)[\[7\]](#)
- Diluent (e.g., Lactose)
- Lubricant (e.g., Magnesium Stearate)
- High-shear granulator or planetary mixer
- Fluid bed dryer or tray dryer
- Milling equipment (e.g., cone mill)
- Blender
- Tablet press

Procedure:

- Dry Mixing: Mix the API, **sodium carbomer**, and diluent in a granulator.

- Granulation: Gradually add the binder solution to the dry mix while mixing until a suitable wet mass is formed.
- Drying: Dry the wet granules in a fluid bed dryer or tray dryer until the desired moisture content is reached (typically 1-2%).
- Milling: Mill the dried granules to the desired particle size distribution.
- Blending and Lubrication:
 - Transfer the milled granules to a blender.
 - Add the lubricant and blend for 3-5 minutes.
- Compression: Compress the lubricated granules into tablets.

Caption: Workflow for wet granulation of **sodium carbomer** tablets.

In Vitro Dissolution Testing

Dissolution testing is performed to evaluate the drug release profile of the formulated tablets.

Equipment and Reagents:

- USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
- Dissolution medium (e.g., pH 1.2 simulated gastric fluid, pH 6.8 or 7.2 phosphate buffer)[\[3\]](#)[\[8\]](#)[\[9\]](#)
- Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
- Syringes and filters

Procedure:

- Apparatus Setup:
 - Set up the dissolution apparatus according to USP guidelines.

- Fill the dissolution vessels with 900 mL of the selected dissolution medium, de-aerated and maintained at 37 ± 0.5 °C.
- Set the rotation speed (e.g., 50 or 100 rpm).
- Sample Introduction: Place one tablet in each dissolution vessel.
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 5 mL) from each vessel. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Sample Analysis:
 - Filter the samples through a suitable filter (e.g., 0.45 µm).
 - Analyze the drug concentration in the filtered samples using a validated analytical method (UV-Vis or HPLC).
- Data Analysis: Calculate the cumulative percentage of drug released at each time point. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[\[10\]](#)[\[11\]](#)

Table 2: Representative In Vitro Drug Release Data

| Time (hours) | Formulation A (% Release) | Formulation B (% Release) | Formulation C (% Release) |
|--------------|---------------------------|---------------------------|---------------------------|
| 1 | 25 | 15 | 10 |
| 2 | 40 | 28 | 18 |
| 4 | 65 | 45 | 32 |
| 6 | 80 | 60 | 45 |
| 8 | 92 | 75 | 58 |
| 12 | 98 | 90 | 75 |
| 24 | - | 99 | 95 |

Factors Influencing Drug Release

Several factors can influence the rate and mechanism of drug release from **sodium carbomer** matrix tablets:

- **Carbomer Concentration:** As demonstrated in the example formulations, higher concentrations of **sodium carbomer** result in a more viscous gel layer and slower drug release.^[1]
- **API Solubility:** The solubility of the active pharmaceutical ingredient can affect the release kinetics.^[3]
- **pH of the Dissolution Medium:** Carbomers are pH-sensitive polymers. At higher pH levels, the carboxylic acid groups in the polymer ionize, leading to increased swelling and potentially faster drug release.^[8]
- **Co-excipients:** The choice of fillers and binders can also impact drug release. For instance, lactose has been shown to result in slower and more linear release compared to microcrystalline cellulose or starch.^[12]
- **Tablet Hardness:** Tablet hardness can influence the rate of hydration and gel formation, thereby affecting the initial stages of drug release.

Conclusion

Sodium carbomer is a highly effective and versatile polymer for the development of controlled-release tablets. By carefully selecting the formulation composition and manufacturing process, researchers and drug development professionals can design robust dosage forms with tailored drug release profiles to improve patient compliance and therapeutic outcomes. The protocols and data presented in these application notes provide a comprehensive guide for the successful development of **sodium carbomer**-based controlled-release systems.

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